3-Hydroxy-3-methyl-5-hexen-2-one

Organic Synthesis Flavor Chemistry Structure-Activity Relationship

3-Hydroxy-3-methyl-5-hexen-2-one (CAS 103383-83-1) is an α-hydroxyketone characterized by the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. It features a terminal alkene, a tertiary alcohol at the 3-position, and a methyl ketone moiety.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 103383-83-1
Cat. No. B009407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-methyl-5-hexen-2-one
CAS103383-83-1
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=O)C(C)(CC=C)O
InChIInChI=1S/C7H12O2/c1-4-5-7(3,9)6(2)8/h4,9H,1,5H2,2-3H3
InChIKeySYQRQOOKHDEYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-3-methyl-5-hexen-2-one (CAS 103383-83-1): Procurement Specifications and Structural Identity


3-Hydroxy-3-methyl-5-hexen-2-one (CAS 103383-83-1) is an α-hydroxyketone characterized by the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol [1]. It features a terminal alkene, a tertiary alcohol at the 3-position, and a methyl ketone moiety [1]. This unsaturated hydroxyketone is primarily offered as a research chemical with a typical purity of 95% and is employed in synthetic organic chemistry and flavor/fragrance research.

Why 3-Hydroxy-3-methyl-5-hexen-2-one Cannot Be Replaced by Saturated Hydroxyketone Analogs


Procurement of generic α-hydroxyketones cannot substitute for 3-hydroxy-3-methyl-5-hexen-2-one due to critical differences in molecular unsaturation and regulatory standing. The target compound contains a terminal C=C double bond (C₇H₁₂O₂, 2 double-bond equivalents), while its closest saturated analog, 3-hydroxy-5-methylhexan-2-one (C₇H₁₄O₂, 1 DBE), lacks this reactive handle [1][2]. This unsaturation enables distinct synthetic transformations (e.g., cross-metathesis, epoxidation) unavailable to the saturated variant. Furthermore, the saturated analog holds FEMA GRAS status (FEMA 3989) for direct food use [3], whereas 3-hydroxy-3-methyl-5-hexen-2-one is absent from FDA/EAFUS inventories, restricting its application to non-consumable research contexts [4].

Quantitative Differentiation of 3-Hydroxy-3-methyl-5-hexen-2-one from Closest Analogs


Molecular Unsaturation Differentiates 3-Hydroxy-3-methyl-5-hexen-2-one from Saturated Flavor Analogs

3-Hydroxy-3-methyl-5-hexen-2-one possesses a terminal alkene, conferring a molecular formula of C₇H₁₂O₂ with two double-bond equivalents (DBE) [1]. In contrast, the structurally closest commercial flavor analog, 3-hydroxy-5-methylhexan-2-one, has a saturated backbone (C₇H₁₄O₂, 1 DBE) [2]. This difference in unsaturation directly impacts chemical reactivity and potential synthetic utility.

Organic Synthesis Flavor Chemistry Structure-Activity Relationship

Regulatory Status Gap: Absence of FEMA GRAS Designation for 3-Hydroxy-3-methyl-5-hexen-2-one

While 3-hydroxy-5-methylhexan-2-one is listed as FEMA 3989 and affirmed as GRAS for direct addition to food [1][2], 3-hydroxy-3-methyl-5-hexen-2-one does not appear in the FDA's Substances Added to Food inventory (formerly EAFUS) [3]. No FEMA number is assigned to the target compound.

Food Safety Regulatory Affairs Flavor Ingredient Compliance

Synthetic Utility: Terminal Alkene Enables Olefin Chemistry Unavailable to Saturated Analogs

The terminal C=C double bond in 3-hydroxy-3-methyl-5-hexen-2-one is absent in the saturated commercial analog 3-hydroxy-5-methylhexan-2-one. While no direct comparative reaction yield data are available in the primary literature for this specific compound, the class-level inference is well-established: terminal alkenes undergo a suite of transformations—including cross-metathesis, epoxidation, dihydroxylation, and hydroboration—that are not accessible to fully saturated ketones [1][2].

Synthetic Methodology Organic Chemistry Building Block

Molecular Weight and Physical Property Differentiation from Saturated Analogs

3-Hydroxy-3-methyl-5-hexen-2-one has a molecular weight of 128.17 g/mol [1], which is 2.01 g/mol less than that of the saturated analog 3-hydroxy-5-methylhexan-2-one (130.18 g/mol) [2]. This difference, while small, is analytically significant for LC-MS and GC-MS identification, and it reflects the absence of two hydrogen atoms due to the double bond. The unsaturated compound is also expected to have a lower boiling point and different refractive index, though empirical data are not yet compiled in public databases.

Analytical Chemistry Quality Control Physical Properties

Optimal Use Cases for 3-Hydroxy-3-methyl-5-hexen-2-one Based on Differential Evidence


Synthetic Building Block for Olefin-Functionalized Molecules

The terminal alkene of 3-hydroxy-3-methyl-5-hexen-2-one makes it a privileged scaffold for constructing more complex molecules via cross-metathesis, epoxidation, or hydroboration. This reactivity distinguishes it from saturated analogs and is directly supported by the structural unsaturation evidence [1][2].

Research-Grade Flavor & Fragrance Development (Non-Food)

Because the compound lacks FEMA GRAS status, it is unsuitable for direct food additive applications. However, it serves as a valuable research tool for studying structure-odor relationships in unsaturated α-hydroxyketones, or as an intermediate in the synthesis of novel fragrance ingredients, as implied by the regulatory status evidence [3][4].

Analytical Standard for Method Development and Metabolomics

The distinct molecular weight (128.17 g/mol) and chromatographic properties relative to the saturated analog (130.18 g/mol) enable its use as an analytical standard for LC-MS or GC-MS method development, particularly in studies involving volatile organic compounds or hydroxyketone metabolites [5][6].

Exploratory Medicinal Chemistry and Probe Synthesis

The combination of a reactive terminal alkene, a tertiary alcohol, and a ketone provides a unique functional group constellation for medicinal chemists. It can be employed to generate diversity-oriented libraries or as a key intermediate in the synthesis of bioactive compounds, leveraging the unsaturation for late-stage functionalization [1].

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